molecular formula C10H15NO B103625 N-Isopropyl-4-methoxyaniline CAS No. 16495-67-3

N-Isopropyl-4-methoxyaniline

Cat. No. B103625
Key on ui cas rn: 16495-67-3
M. Wt: 165.23 g/mol
InChI Key: ZVAXFKMPKLESSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739129

Procedure details

To a stirred solution of 4-methoxyphenylamine (1.24 g, 6.22 mmol) in methanol (15 mL) at ambient temperature was added successively, glacial acetic acid (415 mg, 6.91 mmol), acetone (669 mg, 11.5 mmol), and 1M sodium cyanoborohydride in THF (12.7 mL, 12.6 mmol). The reaction mixture was stirred overnight at room temperature. The pH was adjusted to 2 with 6N HCl and stirred for 30 minutes to quench excess sodium cyanoborohydride. The pH was then adjusted to 8.5 with 1N NaOH and the resultant solution extracted with diethyl ether (2×50 mL) and ethyl acetate (50 mL). The organic extracts were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure to give the title compound (1.42 g, 5.91 mmol) as a yellow oil. 1H NMR (300 MHz, CDCl3): δ 6.78(d, J=8.8 Hz, 2H), 6.57(d, J=9.1 Hz, 2H), 3.75(s, 3H), 3.55(m, 1H), 2.92(br s, 1H), 1.18(d, J=6.1 Hz, 6H); TLC (EtOAc/Hex (2:3)): Rf =0.72
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
415 mg
Type
reactant
Reaction Step Two
Quantity
669 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.C(O)(=O)C.[CH3:14][C:15]([CH3:17])=O.C([BH3-])#N.[Na+].C1COCC1.Cl>CO>[CH:15]([NH:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)([CH3:17])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
415 mg
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
669 mg
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
Quantity
12.7 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to quench excess sodium cyanoborohydride
EXTRACTION
Type
EXTRACTION
Details
the resultant solution extracted with diethyl ether (2×50 mL) and ethyl acetate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)NC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.91 mmol
AMOUNT: MASS 1.42 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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